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Cat. No.: B051717

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prometon (6-methoxy-N2,N4-di(propan-2-yl)-1,3,5-triazine-2,4-diamine) is a non-selective
triazine herbicide used to control a wide range of annual and perennial broadleaf weeds and
grasses. Its mode of action involves the inhibition of photosynthesis. A thorough understanding
of its chemical properties through spectroscopic analysis is crucial for environmental
monitoring, toxicology studies, and the development of new analytical methods for its detection.
This guide provides an in-depth overview of the spectroscopic analysis of Prometon, covering
Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR)
spectroscopy.

Data Presentation

The following tables summarize the key spectroscopic data for Prometon. It is important to
note that while a gas-phase Infrared spectrum is publicly available, detailed experimental UV-
Vis and complete high-resolution NMR spectra for Prometon are not readily found in the public
domain. Therefore, the UV-Vis and NMR data presented are based on typical values for the
constituent functional groups and data from closely related s-triazine herbicides.

Table 1: UV-Visible Spectroscopic Data for Prometon
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Parameter Value Solvent
Amax ~220 nm Methanol or Acetonitrile
Molar Absorptivity (€) Not available -

Note: The Amax is an estimated value based on the UV absorption characteristics of s-triazine
herbicides, which typically exhibit a strong absorption band in this region corresponding to 1™ -
Tt transitions.*

Table 2: Infrared (IR) Spectroscopic Data for Prometon
(Gas Phase)

Wavenumber (cm~?) Intensity Assignment

C-H stretching (isopropyl

~2970 Strong

groups)
~1620 Strong C=N stretching (triazine ring)

N-H bending and C=N
~1550 Strong ] o ]

stretching (triazine ring)

C-H bending (isopropy!
~1460 Medium 9 (isopropy

groups)

C-H bending (isopropy!
~1380 Medium 9 (1sopropy

groups)

C-0O-C asymmetric stretching
~1240 Strong

(methoxy group)

. C-O-C symmetric stretching

~1050 Medium

(methoxy group)
~810 Strong Triazine ring breathing

Source: NIST/EPA Gas-Phase Infrared Database.[1]
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Table 3: *H NMR Spectroscopic Data for Prometon
(Estimated)

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Assignment Constant (J,
(5, ppm)
Hz)
~1.2 Doublet 12H -CH(CHs)z2 ~6-7
~3.9 Singlet 3H -OCHs
~4.1 Septet 2H -CH(CHs)2 ~6-7
~5.5-6.5 Broad Singlet 2H -NH-

Note: These are estimated chemical shifts based on the analysis of similar s-triazine herbicides
and the known chemical shift ranges for isopropyl and methoxy groups. The exact chemical
shifts and coupling constants may vary depending on the solvent and experimental conditions.

Table 4: *C NMR Spectroscopic Data for Prometon
(Estimated)

Chemical Shift (6, ppm) Assighment

~22 -CH(CH3)2

~42 -CH(CH3)2

~53 -OCHs

~165 C-ClI (in triazine ring)
~170 C-N (in triazine ring)

Note: These are estimated chemical shifts based on typical values for the functional groups in
Prometon and data from related triazine compounds.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Prometon are provided below. These
protocols are based on standard laboratory practices for the analysis of organic compounds
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and herbicides.

UV-Visible Spectroscopy

Obijective: To determine the maximum absorption wavelength (Amax) of Prometon.

Materials:

Prometon standard

Spectroscopic grade methanol or acetonitrile

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Sample Preparation: Prepare a stock solution of Prometon in the chosen solvent (e.g., 100
pg/mL). From the stock solution, prepare a working solution of a suitable concentration (e.g.,
10 pg/mL) that gives an absorbance reading within the linear range of the instrument
(typically 0.1 - 1.0 AU).

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least
30 minutes.

Baseline Correction: Fill a quartz cuvette with the solvent blank (methanol or acetonitrile) and
place it in the reference holder. Place an identical cuvette filled with the same solvent in the
sample holder and run a baseline correction over the desired wavelength range (e.g., 200-
400 nm).

Sample Analysis: Empty the sample cuvette and rinse it with the Prometon working solution.
Fill the cuvette with the working solution and place it back in the sample holder.

Data Acquisition: Scan the sample from 200 to 400 nm and record the absorbance spectrum.

Data Analysis: Identify the wavelength of maximum absorbance (Amax).
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Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of Prometon to identify its functional groups.
Method 1: Potassium Bromide (KBr) Pellet (for solid samples)

Materials:

Prometon (solid)

FTIR grade potassium bromide (KBr), dried

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

Sample Preparation: Grind 1-2 mg of Prometon with approximately 100-200 mg of dry KBr
in an agate mortar until a fine, homogeneous powder is obtained.

» Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10
tons) for a few minutes to form a transparent or translucent pellet.

e Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a
background spectrum.

» Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer.

o Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm™1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups in Prometon.

Method 2: Attenuated Total Reflectance (ATR) (for solid or liquid samples)

Materials:
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¢ Prometon

e FTIR spectrometer with an ATR accessory

Procedure:

e Background Spectrum: Ensure the ATR crystal is clean and record a background spectrum.

o Sample Application: Place a small amount of the Prometon sample directly onto the ATR
crystal. If it is a solid, apply pressure with the built-in press to ensure good contact.

o Data Acquisition: Acquire the infrared spectrum.

e Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or
acetone) after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of Prometon to elucidate its molecular structure.
Materials:

Prometon

Deuterated solvent (e.g., Chloroform-d, CDCIs)

NMR tubes

NMR spectrometer
Procedure:

o Sample Preparation: Dissolve 5-10 mg of Prometon in approximately 0.5-0.7 mL of the
deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

e Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the
instrument to obtain a homogeneous magnetic field.

e 1H NMR Data Acquisition:
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o Acquire a standard one-dimensional proton NMR spectrum.

o Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and
a relaxation delay of 1-5 seconds.

o The number of scans will depend on the sample concentration.

e 13C NMR Data Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o This typically requires a larger number of scans than *H NMR due to the lower natural
abundance of the 3C isotope.

o Data Processing and Analysis:

o

Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to
assign the signals to the respective protons and carbons in the Prometon molecule.

Mandatory Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of
Prometon.
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Caption: General workflow for the spectroscopic analysis of Prometon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b051717?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1610180&Units=CAL&Mask=FEF
https://www.benchchem.com/product/b051717#spectroscopic-analysis-of-prometon-uv-vis-ir-nmr
https://www.benchchem.com/product/b051717#spectroscopic-analysis-of-prometon-uv-vis-ir-nmr
https://www.benchchem.com/product/b051717#spectroscopic-analysis-of-prometon-uv-vis-ir-nmr
https://www.benchchem.com/product/b051717#spectroscopic-analysis-of-prometon-uv-vis-ir-nmr
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b051717?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

